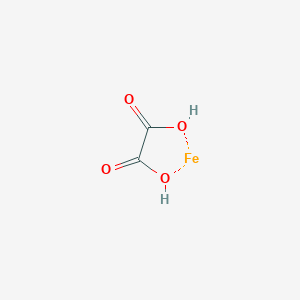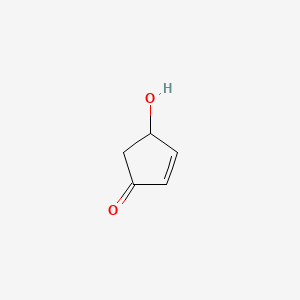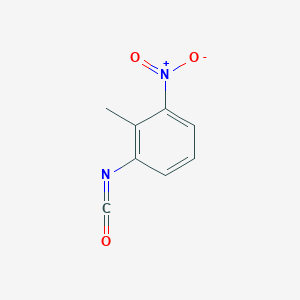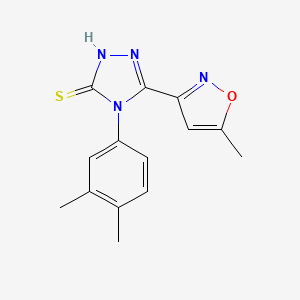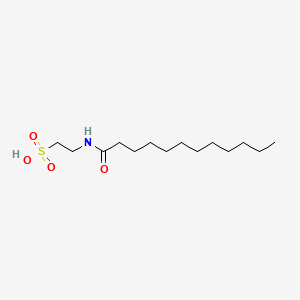
2-((1-Oxododecyl)amino)ethanesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecanoyltaurine is a fatty acid-taurine conjugate derived from dodecanoic acid. It has a role as a mouse metabolite. It derives from a dodecanoic acid. It is a conjugate acid of a N-dodecanoyltaurine(1-).
Wissenschaftliche Forschungsanwendungen
Organic Compound Synthesis and Biological Properties
- Phosphonic and phosphinic acid derivatives, including those similar to 2-((1-Oxododecyl)amino)ethanesulphonic acid, have been explored for their antifungal and plant protective properties. They've been identified to inhibit anthocyanin synthesis in plants and exhibit activity against various fungi, showcasing their potential in agricultural applications (Maier & Diel, 1990).
Diagnostic and Biomedical Applications
- High-performance capillary electrophoresis (HPCE) has been utilized to analyze compounds like 2-((1-Oxododecyl)amino)ethanesulphonic acid for diagnosing and studying human diseases, particularly metabolic disorders. These compounds, when analyzed using HPCE, show promise in the diagnosis and understanding of conditions like homocystinuria and cystinuria (Jellum et al., 1991).
Chemical Synthesis and Modification
- Synthesis methods have been developed for gamma-oxo and gamma-aryl alpha-amino acids, which are structurally or functionally related to 2-((1-Oxododecyl)amino)ethanesulphonic acid. These compounds have significant biological properties and are components of various drug molecules. They are also utilized as precursors for the synthesis of unnatural amino acids and amino alcohols (Chacko & Ramapanicker, 2012).
Medicinal Chemistry and Enzyme Inhibition
- Aminophosphonic/phosphinate compounds, which are structurally related to 2-((1-Oxododecyl)amino)ethanesulphonic acid, have been extensively studied for their ability to influence physiological and pathological processes. They have applications ranging from agriculture to medicine. Specifically, these compounds are involved in the inhibition of various enzymes, making them potential candidates for developing new medicinal compounds (Mucha et al., 2011).
Eigenschaften
CAS-Nummer |
40738-12-3 |
|---|---|
Molekularformel |
C14H29NO4S |
Molekulargewicht |
307.45 g/mol |
IUPAC-Name |
2-(dodecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C14H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19/h2-13H2,1H3,(H,15,16)(H,17,18,19) |
InChI-Schlüssel |
KCFRUUYAXCDZNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Andere CAS-Nummern |
40738-12-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



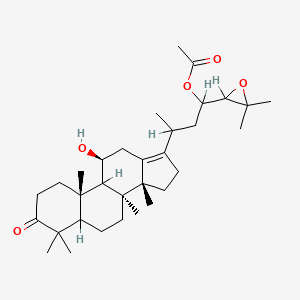
![2-[8-(6-amino-1H-benzimidazol-2-yl)octyl]-3H-benzimidazol-5-amine](/img/structure/B1226943.png)
![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B1226949.png)
![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)
![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)
![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)
![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)
